3-(3-Fluoro-4-nitrophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-(3-fluoro-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-7-5-6(2-4-9(12)13)1-3-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
XQDGEYKAIQZAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Key Comparisons
Substituent Effects on Bioactivity The 3-fluoro-4-nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance stability in biological matrices compared to hydroxylated analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid . P3, a structurally complex analog, demonstrates potent Furin inhibition (IC₅₀ = 35 µM) due to its bromothiophene and chloro-methylphenyl substituents, highlighting the importance of extended aromatic systems in enzyme binding .
Positional Isomerism 2-(3-Nitrophenyl)propanoic acid differs in the position of the nitro group and propanoic acid chain.
Amino-Functionalized Analogs (S)-3-Amino-3-(3-nitrophenyl)propanoic acid replaces fluorine with an amino group, introducing basicity and hydrogen-bonding capacity. Such modifications are critical in drug design for targeting enzymes or receptors requiring protonation.
Fluorine substitution may alter toxicity, necessitating further evaluation.
Research Findings
- Furin Inhibition: Propanoic acid derivatives with thiazolidinone scaffolds (e.g., P3, P7, P16) inhibit Furin via competitive binding to the catalytic site, as demonstrated by substrate processing assays . The target compound’s nitro and fluoro groups could mimic these interactions but require empirical validation.
Preparation Methods
Starting Material Preparation: 3-Fluoro-4-nitrophenol
A critical precursor in the synthesis is 3-fluoro-4-nitrophenol , which can be prepared via nitration of fluorophenol derivatives under controlled acidic conditions.
- Method : React m-fluorophenol with sodium nitrate in the presence of sulfuric acid at low temperatures (-5 to 0 °C) to achieve selective nitration.
- Purification : The crude product is purified by extraction with a mixture of water, ether, and methylene chloride, followed by drying and oven-drying to yield high-purity 3-fluoro-4-nitrophenol.
- Yield and Purity : Approximately 45.5% yield with 99.2% purity by gas chromatography; melting point 92–94 °C.
Preparation of 3-(3-Fluoro-4-nitrophenyl)propanoic Acid
Synthesis via Malonate Ester Intermediates
One of the well-documented methods involves the use of dialkyl malonate derivatives as intermediates:
- Step 1 : Preparation of dialkyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate by alkylation of malonate esters with 3-fluoro-4-nitrophenyl derivatives.
- Step 2 : Hydrolysis and decarboxylation of the malonate ester under basic conditions (e.g., sodium hydroxide) at controlled temperatures (25–30 °C) to yield the corresponding this compound.
- Solvents : Dimethylformamide (DMF) is preferred due to its polar aprotic nature, but alternatives like dimethyl sulfoxide (DMSO), sulfolane, and hexamethylphosphoramide can be used.
- Workup : After reaction completion, aqueous workup with ethyl acetate extraction, washing with sodium sulfate solutions, and vacuum distillation to purify intermediates.
Esterification and Hydrolysis Route
Another common approach involves:
- Esterification : Conversion of this compound to its ethyl ester (ethyl 2-(3-fluoro-4-nitrophenyl)propanoate) by refluxing with ethanol in the presence of acid catalysts such as sulfuric acid.
- Hydrolysis : Subsequent hydrolysis of the ester under acidic or basic conditions to regenerate the free acid.
- This two-step process allows for easier purification and handling of intermediates and is scalable for industrial production.
Reaction Conditions and Optimization
Purification Techniques
- Extraction : Organic solvents such as ethyl acetate are used to separate organic layers from aqueous phases.
- Washing : Multiple washes with diluted sodium sulfate solutions remove impurities.
- Drying : Over anhydrous sodium sulfate or disodium sulfate.
- Vacuum Distillation : Used to purify intermediates like diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, yielding a light yellow oil with boiling points around 149–151 °C at 0.02 mm Hg.
- Crystallization : For 3-fluoro-4-nitrophenol, crystallization from mixed solvents yields high-purity solid.
Research Findings and Industrial Relevance
- The use of polar aprotic solvents such as DMF and DMSO enhances reaction rates and yields in malonate alkylation steps.
- Controlled temperature and reagent addition are critical to avoid side reactions, especially during nitration and hydrolysis.
- The esterification-hydrolysis sequence is favored in industrial settings for scalability and ease of purification.
- The presence of the fluoro substituent influences the electronic environment, affecting reactivity and requiring careful optimization of reaction conditions.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Malonate Ester Route | Alkylation → Hydrolysis | High selectivity, good yields | Requires careful temperature control |
| Esterification-Hydrolysis Route | Acid-catalyzed esterification → Hydrolysis | Scalable, easier purification | Additional step, longer process |
| Direct Nitration of Fluorophenol | Nitration → Purification | Simple, direct synthesis of precursor | Moderate yield (~45.5%) |
Q & A
Basic: What are the recommended synthetic routes for 3-(3-Fluoro-4-nitrophenyl)propanoic acid, and how can reaction conditions be optimized?
Answer:
A plausible synthetic approach involves nitration of a fluorophenyl precursor , followed by propanoic acid side-chain introduction via alkylation or coupling reactions. For example:
Nitration : Start with 3-fluoro-4-nitrophenyl intermediates, ensuring regioselectivity using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
Side-chain addition : Employ Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to attach the propanoic acid moiety. Catalytic systems like Pd(PPh₃)₄ with boronic acid derivatives may enhance yield .
Optimization : Monitor reaction progress via TLC or HPLC. Purify using recrystallization (melting point validation: 56–59°C for analogous compounds ) or column chromatography.
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- Purity :
- Structural Confirmation :
Advanced: How can researchers resolve contradictions in spectroscopic data for nitro-fluoro-substituted propanoic acids?
Answer:
Contradictions often arise from solvent effects , tautomerism , or crystal packing differences . Strategies include:
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., triclinic crystal systems with unit cell parameters: ) .
- Computational Modeling : Compare experimental NMR/IR with DFT-calculated spectra (B3LYP/6-31G* basis set) to validate electronic environments .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae (e.g., C₉H₇FNO₄ for target compound).
Advanced: What mechanistic insights explain the reactivity of the nitro group in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The meta-directing nitro group (-NO₂) deactivates the aromatic ring via electron withdrawal, favoring NAS at positions ortho/para to fluorine. Key considerations:
- Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to overcome kinetic barriers.
- Nucleophile Selection : Strong nucleophiles (e.g., amines, thiols) react preferentially at the 4-position due to steric hindrance at the 3-fluoro site .
- Competing Pathways : Monitor for reduction of -NO₂ to -NH₂ under reductive conditions (e.g., H₂/Pd-C), which alters reactivity .
Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound?
Answer:
In silico tools provide preliminary insights:
- Docking Studies : Simulate interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The nitro group may hydrogen-bond with Arg120/His90 residues .
- ADMET Prediction :
- Absorption : Low logP (~2.1) suggests moderate permeability.
- Metabolism : CYP450 enzymes may reduce nitro groups, necessitating in vitro hepatocyte assays .
- Solubility : Use COSMO-RS to estimate aqueous solubility (e.g., ~0.1 mM at pH 7.4), guiding formulation strategies .
Advanced: What experimental designs mitigate signal suppression in mass spectrometric analysis of nitroaryl propanoic acids?
Answer:
Ion suppression in ESI-MS arises from matrix effects. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
